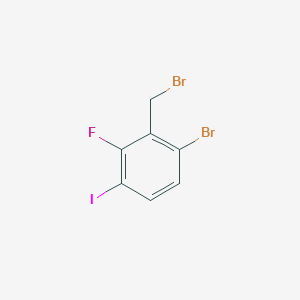
6-Bromo-2-fluoro-3-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-fluoro-3-iodobenzyl bromide is a halogenated benzyl bromide compound with the molecular formula C7H4Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodobenzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2-fluoro-3-iodotoluene using bromine or a brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent such as acetic acid or dichloromethane, and the temperature is carefully regulated to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and advanced analytical methods ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-fluoro-3-iodobenzyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl bromide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Solvents: Acetic acid, dichloromethane, ethanol
Temperature: Typically ranges from room temperature to reflux conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield benzylamine derivatives, while coupling reactions with boronic acids produce biaryl compounds .
Aplicaciones Científicas De Investigación
6-Bromo-2-fluoro-3-iodobenzyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. The compound can undergo nucleophilic substitution, coupling, and other reactions, allowing it to modify molecular structures and create new compounds. The specific molecular targets and pathways depend on the nature of the reactions and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodobenzyl bromide: Similar in structure but lacks the bromine and fluorine atoms on the benzene ring.
2-Bromo-6-fluoroaniline: Contains bromine and fluorine atoms but differs in the position of the substituents and the presence of an amino group.
Uniqueness
6-Bromo-2-fluoro-3-iodobenzyl bromide is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H4Br2FI |
|---|---|
Peso molecular |
393.82 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
Clave InChI |
MLKXFDRKHPECAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Br)CBr)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



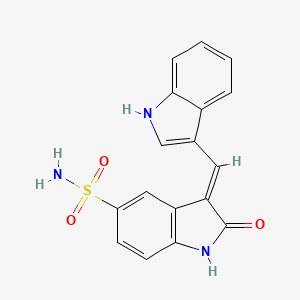

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)


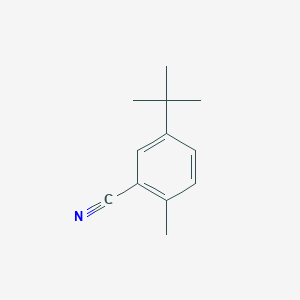
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
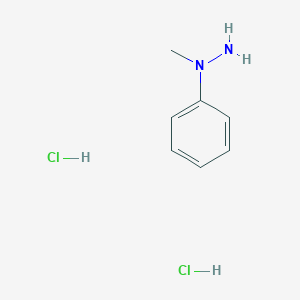

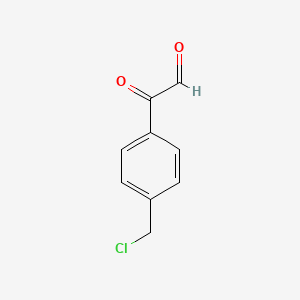
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
